

A Technical Guide to DAR-4M: Applications in Cellular Nitric Oxide Detection

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Compound of Interest

Compound Name: DAR-4M

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This in-depth technical guide provides a comprehensive overview of Diaminorhodamine-4M (**DAR-4M**) and its applications in cell biology for the detection of nitric oxide (NO) and other reactive nitrogen species (RNS). This document details the core principles of **DAR-4M**, experimental protocols for its use in fluorescence microscopy and flow cytometry, and its role in studying NO signaling pathways.

Introduction to DAR-4M

DAR-4M is a highly sensitive fluorescent probe for the detection of nitric oxide. In its native state, **DAR-4M** is essentially non-fluorescent. However, in the presence of NO, it undergoes a reaction to form a triazole derivative, **DAR-4M T**, which is intensely fluorescent.[1][2] This property makes it an invaluable tool for researchers studying the diverse roles of NO in cellular signaling, physiology, and pathology.

A key advantage of **DAR-4M** is its utility in a wider pH range (4-12) compared to other NO probes like DAF-2, making it suitable for studies in more acidic environments.[1][2] Its longer excitation and emission wavelengths also help to minimize interference from cellular autofluorescence.[2] For intracellular applications, the cell-permeable acetoxymethyl ester form, **DAR-4M AM**, is used. Once inside the cell, intracellular esterases cleave the AM group, trapping the active **DAR-4M** probe.[3]

It is crucial to note that while **DAR-4M** is an excellent indicator of NO production, it is not strictly specific to nitric oxide. It primarily reacts with dinitrogen trioxide (N_2O_3), which is formed from the auto-oxidation of NO in the presence of oxygen.[4] Therefore, **DAR-4M** is more accurately described as a probe for reactive nitrogen species (RNS) derived from NO.[4][5]

Quantitative Data

The following tables summarize the key quantitative properties of **DAR-4M** and its AM ester.

Table 1: Spectroscopic Properties of **DAR-4M**

Property	Value	Reference
Excitation Maximum (λ_{ex})	~560 nm	[1]
Emission Maximum (λ_{em})	~575 nm	[1]
Molar Extinction Coefficient (ϵ)	76,000 $\text{M}^{-1}\text{cm}^{-1}$	
Fluorescence Quantum Yield (Φ)	0.42	

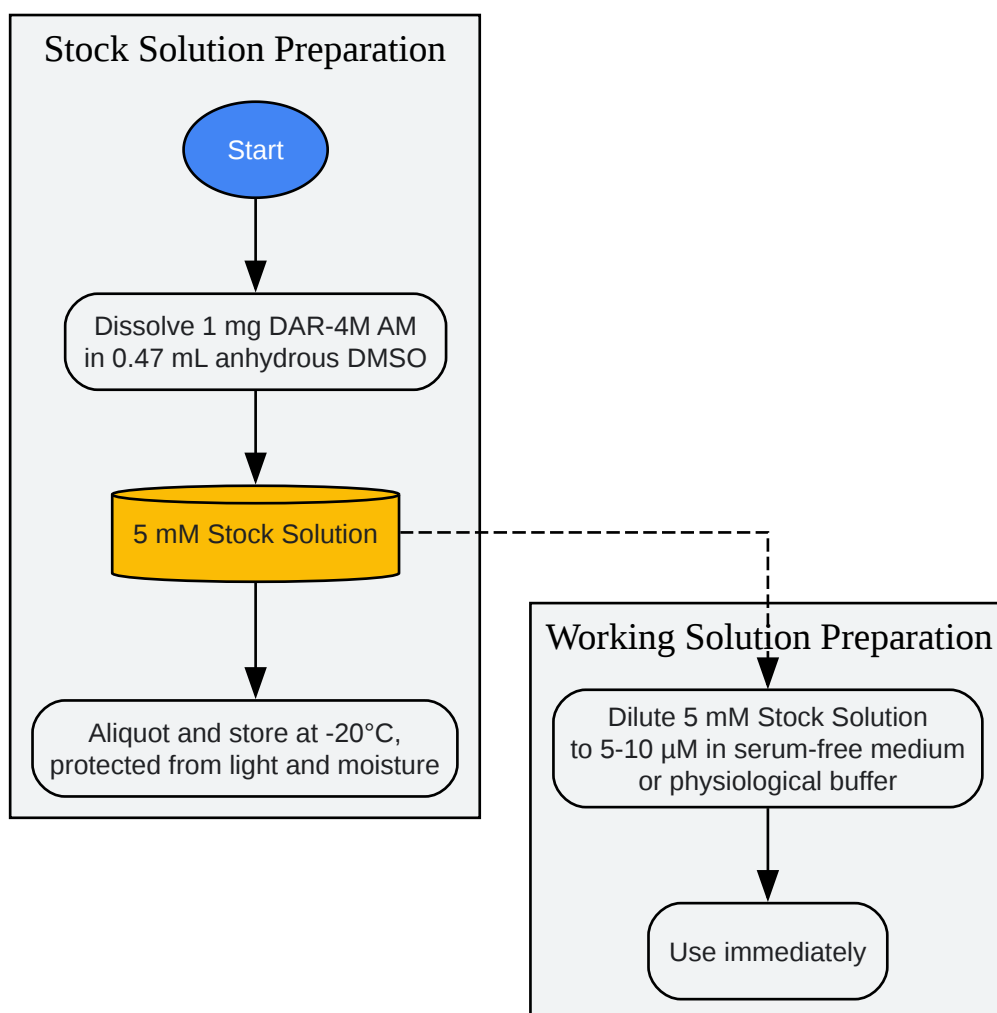
Table 2: Experimental Parameters for **DAR-4M** AM

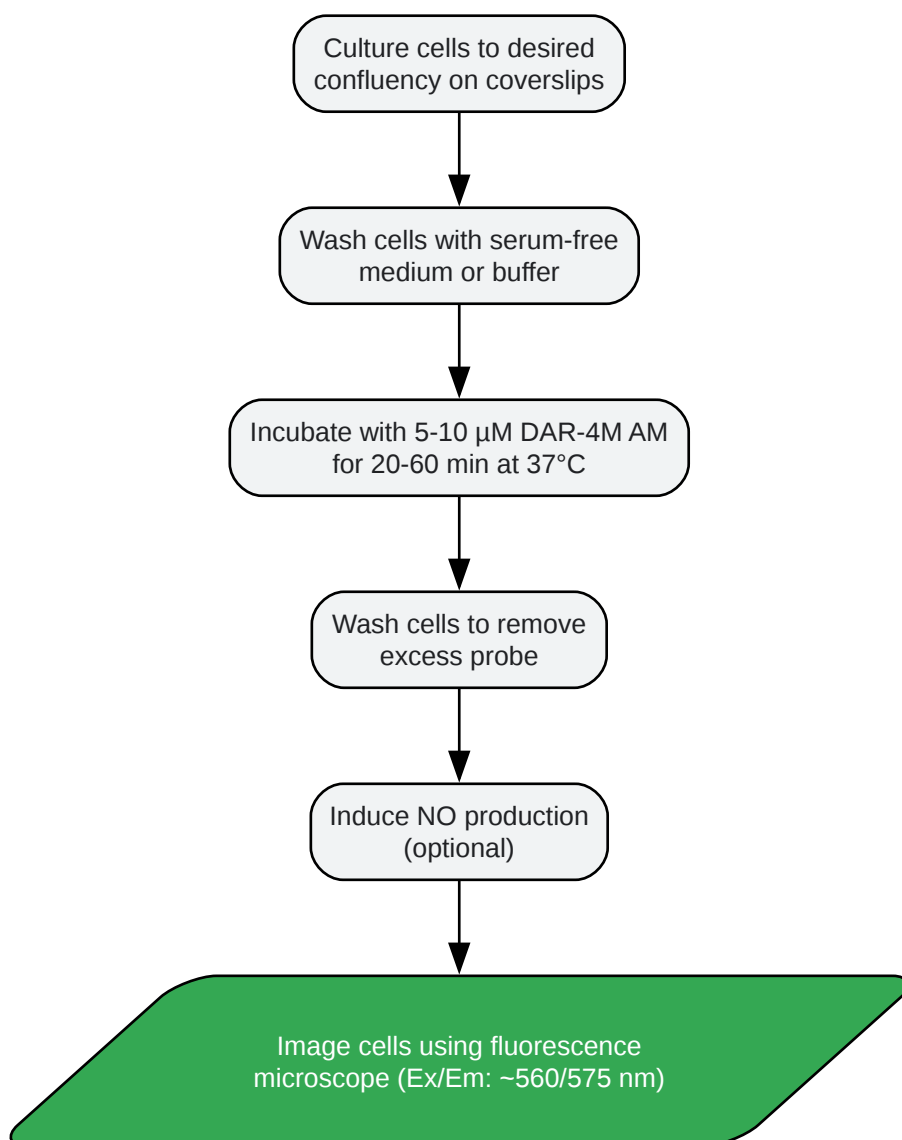
Parameter	Recommended Value	Reference
Stock Solution Concentration	5 mM in DMSO	[1][3]
Working Concentration	5 - 10 μM	[3]
Incubation Time	20 - 60 minutes at 37°C	[3][6]
Detection Limit	~10 nM	[6][7]

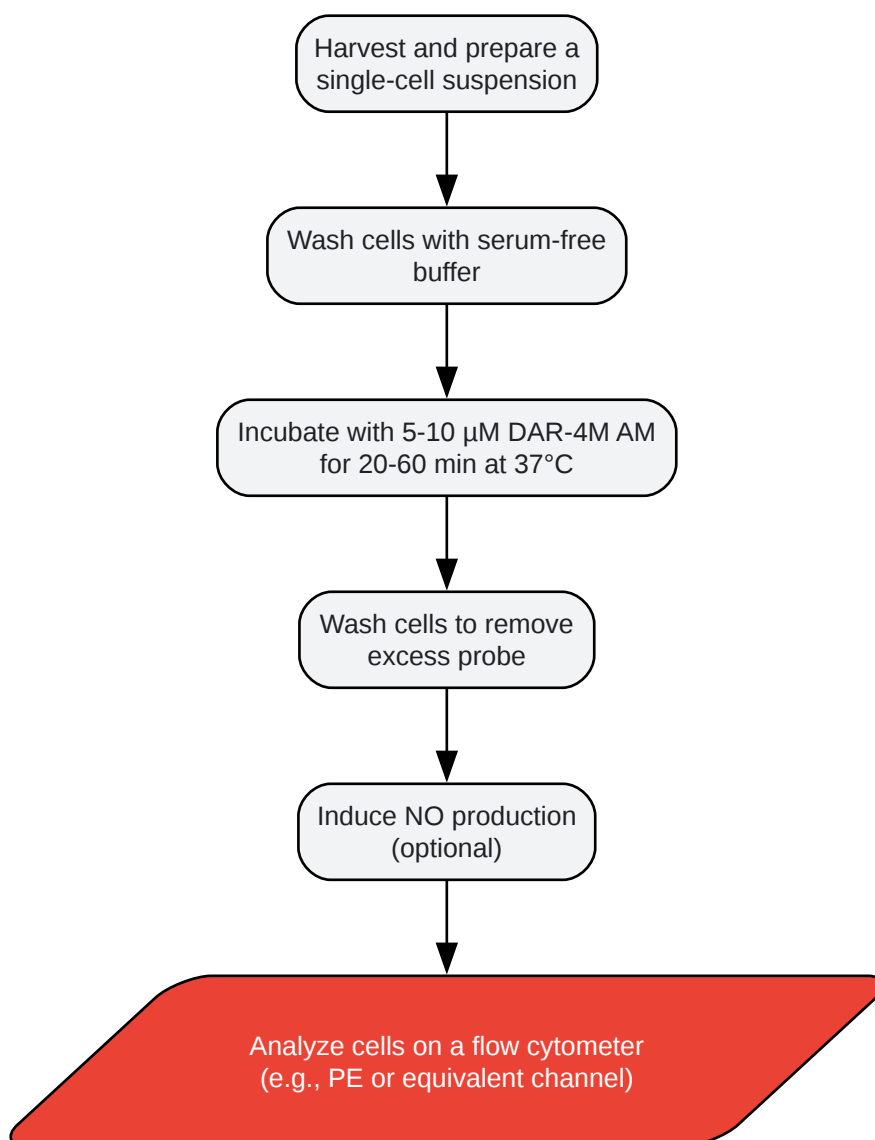
Experimental Protocols

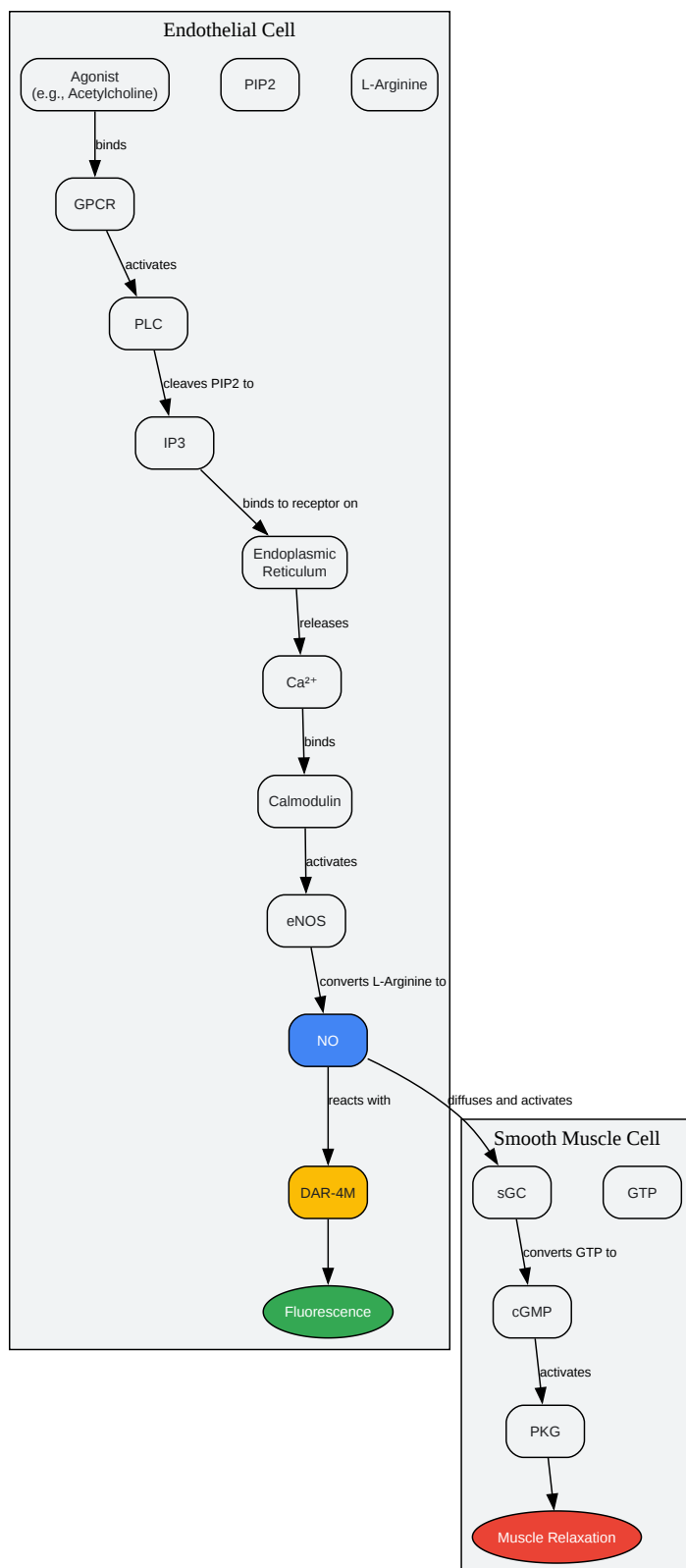
Preparation of **DAR-4M** AM Stock and Working Solutions

A critical first step for successful experiments is the correct preparation of the probe solutions.









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